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Compound of Interest

Compound Name: (25,4R)-DS89002333

Cat. No.: B10857944

Disclaimer: The following information is intended for researchers, scientists, and drug
development professionals for informational purposes only. It is based on publicly available
preclinical data and is not a substitute for a comprehensive review of the relevant literature and
expert consultation. The compound discussed is an investigational agent, and its safety and
efficacy have not been established in humans.

This technical support center provides guidance on the toxicity and side effects of the novel
MET kinase inhibitor, referred to in literature as the R- and S-enantiomers of N-(4-(3-(1-ethyl-
3,3-difluoropiperidin-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-
fluorophenyl)-3-oxo0-2,3-dihydropyridazine-4-carboxamide. For the purpose of this document,
we will refer to the R-enantiomer, which corresponds to the stereochemistry (2S,4R) indicated
in the user's request, and the S-enantiomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference in toxicity observed between the R- and S-enantiomers in
animal models?

Al: Preclinical studies in mice have indicated that the S-enantiomer exhibits greater toxicity
compared to the R-enantiomer. This difference is thought to be associated with higher plasma
minimum concentrations (Cmin) and tissue concentrations of the S-enantiomer observed
approximately 24 hours after the final dose in a multi-dose study.[1][2]

Q2: What are the known side effects of this class of MET inhibitors in animal models?
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A2: While specific side effects for the individual enantiomers are not detailed in the available
literature, the broader class of MET tyrosine kinase inhibitors has been associated with a range
of adverse events in preclinical and clinical studies. These may include gastrointestinal
disorders (nausea, vomiting, diarrhea), peripheral edema, fatigue, and hepatotoxicity.[3]
Researchers should be vigilant for these potential side effects during their in-vivo experiments.

Q3: Are there any publicly available quantitative toxicity data (e.g., LD50, NOAEL) for these
enantiomers?

A3: Specific quantitative toxicity values such as LD50 (median lethal dose) or NOAEL (No-
Observed-Adverse-Effect Level) for the R- and S-enantiomers are not provided in the currently
accessible scientific literature. The primary study highlights the differential toxicity qualitatively,
recommending the R-enantiomer for further development based on its more favorable toxicity
profile.[1][2]

Q4: What animal models have been used to assess the toxicity of these compounds?

A4: The key study on the stereoselective toxicokinetics and toxicity of these enantiomers
utilized mice for a multi-dose toxicity study.[1][2] Pharmacokinetic data, which can influence
toxicity, has also been generated in rats and monkeys.[1]

Troubleshooting Guide for In-Vivo Experiments

This guide addresses potential issues that researchers may encounter during preclinical
studies with the enantiomers of this MET inhibitor.
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Observed Issue

Potential Cause

Troubleshooting Steps

Unexpectedly high toxicity or

mortality in study animals.

Administration of the S-
enantiomer, which has been

shown to be more toxic.

- Verify the identity and
stereoisomeric purity of the
test compound.- If using the S-
enantiomer, consider dose
reduction or less frequent
dosing intervals.- Monitor
animals closely for clinical

signs of toxicity.

High inter-animal variability in

plasma exposure.

Differences in absorption,
metabolism, or clearance

between individual animals.

- Ensure consistent formulation
and administration
techniqgues.- Consider
stratifying animals based on
baseline characteristics.-
Increase the number of
animals per group to improve

statistical power.

Clinical signs of distress (e.g.,
weight loss, lethargy, ruffled
fur).

On-target or off-target toxicity

of the compound.

- Implement a detailed clinical
scoring system to monitor
animal welfare.- Consider dose
reduction or temporary
cessation of dosing.- Collect
blood samples for hematology
and clinical chemistry analysis
to assess organ function.- At
necropsy, perform thorough
gross and histopathological

examinations.

Difficulty in achieving desired
therapeutic plasma
concentrations without adverse

effects.

Narrow therapeutic window of

the compound.

- Conduct dose-range-finding
studies to establish the
maximum tolerated dose
(MTD).- Explore alternative
dosing schedules (e.g.,
intermittent dosing) to optimize

the therapeutic index.-
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Consider co-administration
with agents that may mitigate
toxicity, if mechanistically

justified.

Data Summary

The following tables summarize the available preclinical pharmacokinetic data for the
enantiomers of N-(4-(3-(1-ethyl-3,3-difluoropiperidin-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-
yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide.

Table 1: Plasma Clearance of the S-Enantiomer in Different Species[1]

Species Plasma Clearance (mL/min/kg)
Mice 23.7

Rats 79.2

Monkeys 7.8

Table 2: R/S Enantiomer Ratio of AUCInf after Oral Single-Dose Administration (5 mg/kg)[1]

Species RIS Enantiomer Ratio of AUCInf
Mice 0.95

Rats 1.9

Monkeys 0.41

Experimental Protocols

Multi-Dose Toxicity Study in Mice (Summary of Methodology)[1][2]

o Test Animals: Mice (strain not specified in the abstract).
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e Test Compounds: R- and S-enantiomers of N-(4-(3-(1-ethyl-3,3-difluoropiperidin-4-
ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-
dihydropyridazine-4-carboxamide.

e Administration: Oral.

o Study Design: A multi-dose toxicity study was conducted. Specific details regarding the dose
levels, dosing frequency, and duration of the study are not available in the abstract.

» Endpoints: The primary outcome mentioned is the observation of "greater toxicity" with the S-
enantiomer. This was correlated with pharmacokinetic parameters, specifically high plasma
Cmin values and tissue concentrations 24 hours after the final dose. Detailed clinical
observations, body weight measurements, and pathology findings are not described in the
available literature.

Visualizations
Signaling Pathway

The compound in question is a MET kinase inhibitor. The MET signaling pathway is a critical
pathway in cell proliferation, survival, and migration. Its aberrant activation is implicated in
various cancers.
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Caption: Simplified MET signaling pathway and the inhibitory action of (2S,4R)-DS89002333.

Experimental Workflow

The following diagram outlines a general workflow for a preclinical toxicity study of a novel
compound in an animal model.
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Caption: General workflow for a preclinical in-vivo toxicity study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Enantiomer in Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108579444#2s-4r-ds89002333-toxicity-and-side-
effects-in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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